7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple rings, including a pyrazole ring fused with a benzoxazine ring, and substituted with methoxy, pyridyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Formation of the Benzoxazine Ring: The benzoxazine ring is then formed by the cyclization of an appropriate o-aminophenol derivative with a suitable aldehyde or ketone.
Substitution Reactions: The methoxy, pyridyl, and thienyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxy groups, leading to the formation of sulfoxides or sulfones and demethylated products, respectively.
Reduction: Reduction reactions can target the pyridyl ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts (e.g., Pd(PPh3)4) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and demethylated derivatives.
Reduction: Reduced pyridyl derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure and potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to form hydrogen bonds and π-π interactions with receptors can modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-METHOXY-5-(4-PYRIDYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a furan ring instead of a thienyl ring.
7-METHOXY-5-(4-PYRIDYL)-2-(2-PHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The uniqueness of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its combination of methoxy, pyridyl, and thienyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-methoxy-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H17N3O2S/c1-24-17-5-2-4-14-16-12-15(18-6-3-11-26-18)22-23(16)20(25-19(14)17)13-7-9-21-10-8-13/h2-11,16,20H,12H2,1H3 |
InChI Key |
VBQPDDRNBZLLTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.